2,3-Dimethoxypropanenitrile

Description

Historical Context in Organic Synthesis

Early investigations into the reactivity of related structures paved the way for the use of 3,3-Dimethoxypropanenitrile (B1201781). The challenges associated with handling the unstable parent compound, cyanoacetaldehyde, necessitated the development of a more stable equivalent. The acetal (B89532) functionality in 3,3-Dimethoxypropanenitrile provided the perfect solution, protecting the reactive aldehyde group while allowing the nitrile to undergo various transformations. This stability and controlled reactivity were instrumental in its adoption as a reliable building block in synthetic organic chemistry.

A significant milestone in the application of this compound was its recognition as a key precursor in the synthesis of pyrimidine (B1678525) bases, such as cytosine and uracil. google.comresearchgate.net This discovery was particularly important in the context of prebiotic chemistry and the study of the origins of life, as well as for the practical synthesis of nucleoside analogues used in antiviral and anticancer therapies. The ability to construct the core of these essential biological molecules from a relatively simple and stable starting material solidified the importance of 3,3-Dimethoxypropanenitrile in the synthetic chemist's toolkit.

Structural Features and Synthetic Utility as a Masked Aldehyde

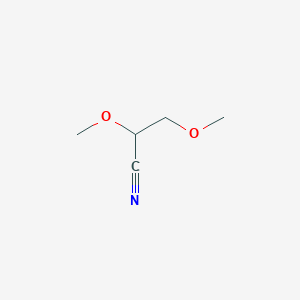

The synthetic power of 3,3-Dimethoxypropanenitrile lies in its distinct structural features. The molecule, with the chemical formula C5H9NO2, incorporates two key functional groups: a nitrile (-C≡N) and a dimethyl acetal [-CH(OCH3)2]. unipd.it This combination makes it a bifunctional reagent with orthogonal reactivity, meaning one group can be reacted selectively without affecting the other under specific conditions.

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 3,3-Dimethoxypropanenitrile |

| Common Name | Cyanoacetaldehyde dimethyl acetal |

| CAS Number | 57597-62-3 |

The most critical aspect of its structure is the dimethyl acetal group, which serves as a "masked aldehyde." Aldehydes are highly reactive functional groups that can participate in a wide range of chemical reactions. However, this high reactivity can also be a drawback, leading to unwanted side reactions in complex multi-step syntheses. By converting the aldehyde to an acetal, its reactivity is temporarily "masked" or protected. The acetal is stable to many reaction conditions, particularly those involving nucleophiles and bases, that would otherwise react with an aldehyde.

This masking strategy allows chemists to perform reactions on the nitrile group or other parts of a molecule without interference from the aldehyde. Once the desired transformations are complete, the acetal can be easily and cleanly converted back to the aldehyde through hydrolysis under acidic conditions. This "unmasking" step reveals the reactive aldehyde at the desired stage of the synthesis, ready for subsequent reactions.

The nitrile group, on the other hand, is a versatile functional group in its own right. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings. This dual functionality, a stable yet readily deprotectable aldehyde and a versatile nitrile group, makes 3,3-Dimethoxypropanenitrile a highly valuable C3 building block in organic synthesis. It provides a strategic advantage in the construction of complex molecules by allowing for the controlled and sequential introduction of different functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-4-5(3-6)8-2/h5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQDZETVYUYDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310885 | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64590-97-2 | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64590-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethoxypropanenitrile

Industrial and Laboratory-Scale Preparations

The deliberate synthesis of 3,3-dimethoxypropanenitrile (B1201781) is primarily accomplished through methods starting from readily available precursors like acrylonitrile (B1666552) or via oxidative cleavage of specific unsaturated nitriles.

Acrylonitrile-Based Catalytic Processes with Methanol (B129727)

A prevalent and direct method for synthesizing 3,3-dimethoxypropanenitrile involves the reaction of acrylonitrile with methanol in the presence of specific catalysts. researchgate.netresearchgate.net This approach is adaptable for both industrial and laboratory scales.

One advanced method employs a palladium(II) and copper(II) co-catalyst system in supercritical carbon dioxide (scCO₂), which acts as the reaction medium. vlp.com.ua In a specific embodiment of this process, acrylonitrile is oxidized by oxygen in the presence of methanol, using a catalyst combination of bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) and copper(II) chloride (CuCl₂). vlp.com.ua This reaction proceeds at 55°C under 1.0 MPa of oxygen and 13 MPa of carbon dioxide, yielding 3,3-dimethoxypropanenitrile with a chromatographic yield as high as 87.5%. vlp.com.ua A notable side-product in this reaction is 3-methoxypropionitrile, formed from the Michael addition of methanol to acrylonitrile. vlp.com.ua The use of supercritical CO₂ is highlighted as a measure to reduce organic solvent consumption and environmental pollution. vlp.com.ua

For industrial-scale production, the implementation of continuous flow reactors has been noted to significantly improve the synthesis process, offering advantages over traditional batch methods such as superior heat transfer, enhanced mixing, and more precise control over residence time. researchgate.net

Reaction Conditions for Catalytic Synthesis of 3,3-Dimethoxypropanenitrile

| Parameter | Value |

|---|---|

| Reactants | Acrylonitrile, Methanol, Oxygen |

| Catalyst System | PdCl₂(MeCN)₂ / CuCl₂ |

| Reaction Medium | Supercritical Carbon Dioxide (scCO₂) |

| Oxygen Pressure | 1.0 MPa |

| CO₂ Pressure | 13 MPa |

| Temperature | 55 °C |

| Reaction Time | 12 hours |

| Chromatographic Yield | 87.5% |

Data sourced from a novel synthesis process described in patent literature. vlp.com.ua

Ozonolysis-Mediated Routes from Olefinic Nitriles (e.g., Allyl Cyanide, 1,4-Dicyano-2-butene)

Ozonolysis serves as a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. This strategy is applied to the synthesis of cyanoacetaldehyde, which is the direct precursor to 3,3-dimethoxypropanenitrile. researchgate.netvlp.com.ualookchem.com

The ozonolysis of olefinic nitriles such as allyl cyanide (3-butenenitrile) and (E)-1,4-dicyano-2-butene is a documented route. vlp.com.ualookchem.com The initial ozonolysis reaction cleaves the double bond to form an intermediate ozonide, which is then processed to yield cyanoacetaldehyde. vlp.com.uaresearchgate.net This aldehyde can be used directly or, for greater stability, is converted to its dimethyl acetal (B89532), 3,3-dimethoxypropanenitrile. vlp.com.ua The transformation of the intermediate cyanoacetaldehyde to 3,3-dimethoxypropanenitrile has been reported with yields ranging from 67% to 71%. vlp.com.ua An alternative to ozonolysis for cleaving 1,4-dicyano-2-butene (B72079) involves cis-hydroxylation with osmium tetroxide (OsO₄) followed by cleavage with sodium periodate (B1199274) (NaIO₄) to give cyanoacetaldehyde. researchgate.net

Formation as a By-Product in Metal-Catalyzed Reactions

Beyond its deliberate synthesis, 3,3-dimethoxypropanenitrile has also been identified as a by-product in specific transition metal-catalyzed reactions involving acrylonitrile.

Observations in Palladium(II)-Catalyzed Ferrocenylation of Acrylonitrile

During a reinvestigation of the palladium(II)-catalyzed alkylation of ferrocene (B1249389) with acrylonitrile, the formation of alkoxypropanenitriles as side-products was observed. researchgate.net Specifically, when the reaction was conducted using methanol as the solvent, 3,3-dimethoxypropanenitrile was identified as a by-product. researchgate.net The study also noted that using ethanol (B145695) as the solvent correspondingly produced 3,3-diethoxypropanenitrile. researchgate.net This observation underscores the role of the alcohol solvent in reacting with acrylonitrile under palladium catalysis to generate these acetal by-products. researchgate.net

Nucleophilic Additions and Condensation Reactions

Michael Addition with α,β-Unsaturated Systems (e.g., 2-Aryl Acrylates)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comlibretexts.org In the context of 3,3-dimethoxypropanenitrile, its carbanion, generated by a suitable base, acts as the nucleophilic donor. This carbanion readily participates in Michael additions with various α,β-unsaturated systems, most notably with 2-aryl acrylates. nih.govacs.orgacs.org This reaction has been shown to be a versatile method for the synthesis of complex molecules, including precursors to biologically significant heterocyclic systems.

The Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates exhibits high regioselectivity. nih.govacs.org The nucleophilic attack of the carbanion derived from 3,3-dimethoxypropanenitrile occurs specifically at the β-carbon of the acrylate (B77674), which is the electron-deficient position in the conjugated system. This is consistent with the general mechanism of Michael additions. masterorganicchemistry.comlibretexts.org

The diastereoselectivity of the adduct formation can be influenced by the reaction conditions. While detailed stereochemical studies for the addition to 2-aryl acrylates are not extensively reported in the provided context, the formation of specific diastereomers is often a key consideration in Michael additions and can be controlled by factors such as the choice of base, solvent, and temperature. In related systems, Michael-aldol domino reactions have been shown to produce cyclohexanone (B45756) products with excellent diastereoselectivity. nih.gov

A remarkable feature of the Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates is the temperature-dependent divergence of the reaction pathway, leading to different product profiles. nih.govacs.orgacs.org

At a lower temperature of -78 °C, the reaction yields the expected Michael adduct, a 4-dimethoxymethyl 4-cyanobutyric ester. acs.orgacs.org However, when the reaction is conducted at a higher temperature of 60 °C, an unusual subsequent elimination of methanol occurs, leading to the formation of a 4-methoxymethylene-substituted 4-cyanobutyric ester. nih.govacs.orgacs.org This temperature-controlled product selectivity provides a valuable synthetic tool, allowing for the targeted synthesis of two distinct classes of compounds from the same set of starting materials.

Table 1: Temperature-Dependent Michael Addition Products

| Reaction Temperature | Product |

| -78 °C | 4-dimethoxymethyl 4-cyanobutyric ester |

| 60 °C | 4-methoxymethylene-substituted 4-cyanobutyric ester |

Reactions with Electrophiles and Activated Substrates

The carbanion of 3,3-dimethoxypropanenitrile is a potent nucleophile that can react with a variety of electrophiles beyond α,β-unsaturated systems. While the provided search results primarily focus on the Michael addition, the inherent reactivity of the nitrile-stabilized carbanion suggests its utility in reactions with other electrophilic partners. For instance, it can likely undergo alkylation with alkyl halides and participate in condensation reactions with carbonyl compounds.

Cyclization Pathways and Heterocyclic Formation

The adducts derived from the reactions of 3,3-dimethoxypropanenitrile, particularly the Michael adducts, are valuable precursors for the synthesis of various heterocyclic systems. The presence of multiple functional groups (nitrile, ester, and the acetal or its enol ether derivative) within these adducts allows for subsequent intramolecular reactions to form cyclic structures.

Intramolecular Cyclizations Leading to Diverse Ring Systems

A significant application of the Michael adducts formed from 3,3-dimethoxypropanenitrile and 2-aryl acrylates is their conversion into pyrido[2,3-d]pyrimidines. nih.govacs.org These heterocyclic scaffolds are of considerable interest in medicinal chemistry. The transformation is typically achieved by treating the Michael adducts with a guanidine (B92328) system under microwave irradiation. nih.govacs.orgacs.org This cyclization-condensation sequence highlights the utility of 3,3-dimethoxypropanenitrile as a building block for constructing complex heterocyclic frameworks. The ability to generate precursors for such cyclizations underscores the synthetic potential of this reagent.

Reactivity and Mechanistic Investigations of 3,3 Dimethoxypropanenitrile

Annulation Reactions for Polycyclic Organic Frameworks

The strategic utilization of versatile building blocks in the construction of complex molecular architectures is a cornerstone of modern organic synthesis. 3,3-Dimethoxypropanenitrile (B1201781), with its masked aldehyde functionality and reactive nitrile group, presents itself as a valuable precursor for the assembly of polycyclic organic frameworks. Annulation reactions, which involve the formation of a new ring onto an existing system, are particularly powerful strategies for elaborating molecular complexity. This section delves into the reactivity of 3,3-dimethoxypropanenitrile in such transformations, with a specific focus on its application in the synthesis of fused heterocyclic systems.

A notable application of 3,3-dimethoxypropanenitrile is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of bicyclic heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their structural resemblance to DNA and RNA bases. Research has demonstrated that 3,3-dimethoxypropanenitrile can serve as a key component in a Michael addition reaction, which is the initial and crucial step in a sequence leading to these polycyclic structures.

In a documented synthetic approach, 3,3-dimethoxypropanenitrile (52) undergoes a Michael addition with 2-aryl substituted acrylates (45). nih.gov The nature of the resulting adduct is highly dependent on the reaction temperature. At a lower temperature of -78 °C, the reaction yields a 4-dimethoxymethyl 4-cyanobutyric ester (53). Conversely, when the reaction is conducted at a higher temperature of 60 °C, a 4-methoxymethylene substituted 4-cyanobutyric ester (54) is formed. nih.gov These intermediates are then elaborated further to construct the 5,6-dihydropyrido[2,3-d]pyrimidine framework (55), demonstrating a direct pathway from 3,3-dimethoxypropanenitrile to a polycyclic system.

The following table summarizes the key reactants and the resulting intermediates in this annulation strategy.

| Reactant 1 | Reactant 2 | Reaction Conditions | Intermediate |

| 3,3-Dimethoxypropanenitrile (52) | 2-Aryl substituted acrylate (B77674) (45; R⁶ = aryl, R⁵ = H) | -78 °C | 4-Dimethoxymethyl 4-cyanobutyric ester (53) |

| 3,3-Dimethoxypropanenitrile (52) | 2-Aryl substituted acrylate (45; R⁶ = aryl, R⁵ = H) | 60 °C | 4-Methoxymethylene substituted 4-cyanobutyric ester (54) |

This temperature-dependent outcome highlights the subtle reactivity of the dimethoxyacetal group and its potential for controlled functionalization. The subsequent cyclization of these intermediates, which involves the participation of the nitrile group, ultimately leads to the formation of the fused pyrimidine (B1678525) ring, completing the annulation process.

While direct, widespread applications of 3,3-dimethoxypropanenitrile in other classical named annulation reactions for polycyclic frameworks like the Friedlander or Gewald reactions are not extensively documented in the literature, its role in the synthesis of pyrido[2,3-d]pyrimidines underscores its potential as a valuable C3 synthon. The ability of the nitrile group to participate in cyclization reactions, coupled with the masked aldehyde functionality which can be revealed under specific conditions, opens avenues for its use in the construction of a variety of nitrogen-containing polycyclic systems. Further research into the reactivity of 3,3-dimethoxypropanenitrile with a broader range of bifunctional reagents could unveil new and efficient routes to novel and medicinally relevant polycyclic organic frameworks.

Applications of 3,3 Dimethoxypropanenitrile As a Synthetic Building Block

Precursor in Pyrimidine (B1678525) Ring Synthesis

3,3-Dimethoxypropanenitrile (B1201781) serves as a key precursor in the synthesis of the pyrimidine ring, a core structure in many biologically active molecules and pharmaceuticals. mdpi.comnih.gov A significant application involves its conversion into intermediates that can be cyclized to form the pyrimidine nucleus.

One notable method involves the reaction of 3,3-dimethoxypropanenitrile to form a more complex reagent which then reacts with amidinium salts. For instance, methyl 3,3-dimethoxypropionate, derived from the nitrile, can be condensed with methyl formate (B1220265) in the presence of sodium hydride. This creates the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This salt readily reacts with a variety of amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method is particularly useful as it provides a direct route to pyrimidines that are unsubstituted at the 4-position, a historically challenging synthetic goal. organic-chemistry.org

The general reaction scheme can be summarized as follows:

Step 1: Intermediate Formation: 3,3-Dimethoxypropanenitrile is converted to a suitable derivative like methyl 3,3-dimethoxypropionate.

Step 2: Condensation: The derivative undergoes condensation to form a reactive enolate or equivalent structure.

Step 3: Cyclization: The intermediate reacts with an amidine or a similar N-C-N fragment to construct the pyrimidine ring.

This strategy allows for the introduction of various substituents at the 2-position of the pyrimidine ring, depending on the choice of the amidinium salt used in the cyclization step. organic-chemistry.org

Role in the Construction of Pyrido[2,3-d]pyrimidines and Dihydropyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged heterocyclic system found in numerous compounds with significant biological activities, including roles as tyrosine kinase inhibitors and anticancer agents. nih.govnih.govnih.gov 3,3-Dimethoxypropanenitrile is instrumental in building this fused ring system.

A common synthetic strategy involves the Michael addition of 3,3-dimethoxypropanenitrile to an α,β-unsaturated ester. nih.gov This reaction forms a key intermediate, a substituted cyanobutyric ester. The reaction conditions, particularly temperature, can influence the structure of the resulting adduct. For example, the reaction with 2-aryl substituted acrylates can lead to either a 4-dimethoxymethyl 4-cyanobutyric ester or a 4-methoxymethylene substituted 4-cyanobutyric ester, depending on the temperature. nih.gov

These intermediates can then be cyclized to form the dihydropyridone ring, which is subsequently fused with a pyrimidine ring. One such approach involves the reaction of the Michael adduct with guanidine (B92328) to construct the 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one system. nih.gov

The versatility of this approach allows for the synthesis of a wide range of substituted pyrido[2,3-d]pyrimidines and their dihydrogenated analogs, which are valuable for developing new therapeutic agents. nih.govnih.gov

Utilization as a Formyl-Protected Cyanide Synthon in Multistep Syntheses

A synthon is a conceptual unit within a molecule that assists in understanding and planning a synthesis. 3,3-Dimethoxypropanenitrile functions as a "formyl-protected cyanide" synthon. This means it can be used in a reaction as if it were a combination of a formyl group (-CHO) and a cyanide group (-CN) attached to the same carbon, but with the aldehyde functionality masked as a dimethyl acetal (B89532) to prevent unwanted reactions.

The acetal group is stable under many reaction conditions, particularly those that are basic or neutral. This allows chemists to perform reactions involving the nitrile group or other parts of the molecule without affecting the latent aldehyde. After the desired transformations are complete, the acetal can be deprotected (hydrolyzed) under acidic conditions to reveal the reactive aldehyde group.

This strategy is particularly advantageous in multistep syntheses where precise control over the reactivity of different functional groups is crucial. For example, in the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines, the nitrile group can participate in an initial cyclization, and the protected formyl group can be unmasked at a later stage for a subsequent ring-closing reaction. nih.govnih.gov

Contributions to the Synthesis of Complex Organic Scaffolds and Intermediates

Vitamin B1, also known as thiamine (B1217682), is an essential nutrient with a complex structure consisting of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. nih.govnih.govsemanticscholar.org The synthesis of thiamine and its precursors is a significant area of organic and industrial chemistry. google.comresearchgate.net 3,3-Dimethoxypropanenitrile is a key starting material in some industrial routes to the pyrimidine portion of vitamin B1.

In these synthetic pathways, the nitrile acts as a three-carbon building block. The carbon backbone and the nitrile nitrogen are incorporated into the pyrimidine ring. A typical sequence involves:

Reaction of 3,3-dimethoxypropanenitrile with a source of ammonia (B1221849) and a formylating agent (or a molecule containing a pre-formed N-C-N unit).

This leads to the formation of an aminopyrimidine intermediate, such as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).

The acetal group of the starting nitrile is ultimately transformed into the hydroxymethyl group at the 5-position of the pyrimidine ring.

This pyrimidine intermediate is a crucial precursor that is then coupled with the thiazole moiety to complete the synthesis of thiamine. nih.govsemanticscholar.org The use of 3,3-dimethoxypropanenitrile provides an efficient and controlled method for constructing the specifically substituted pyrimidine ring required for Vitamin B1. google.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for elucidating molecular structures. nih.govyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govyoutube.com For a molecule like 3,3-dimethoxypropanenitrile (B1201781), ¹H and ¹³C NMR are fundamental for confirming its identity and distinguishing it from potential structural isomers.

In principle, NMR spectroscopy can be used to differentiate between isomers, such as 3,3-dimethoxypropanenitrile and a hypothetical 2,3-dimethoxypropanenitrile, by analyzing the number of unique signals, their chemical shifts, and their splitting patterns (multiplicity). youtube.comnih.gov Each non-equivalent proton or carbon atom in a molecule gives rise to a distinct signal in the NMR spectrum. youtube.com

¹H NMR Spectrum Analysis of 3,3-Dimethoxypropanenitrile

The ¹H NMR spectrum of 3,3-dimethoxypropanenitrile would be expected to show three distinct signals corresponding to its three sets of non-equivalent protons. The integration of these signals would correspond to the number of protons in each set.

A singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

A triplet for the two protons of the methylene (B1212753) (-CH₂-) group adjacent to the nitrile.

A triplet for the single proton of the methine (-CH-) group.

The splitting of the signals into triplets is due to the coupling between the protons on adjacent carbon atoms, following the n+1 rule. youtube.com

¹³C NMR Spectrum Analysis of 3,3-Dimethoxypropanenitrile

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,3-dimethoxypropanenitrile, one would expect to see four distinct signals, one for each unique carbon atom. chemicalbook.com The approximate chemical shifts can be predicted based on the electronic environment of each carbon.

| Predicted ¹H and ¹³C NMR Data for 3,3-Dimethoxypropanenitrile |

| ¹H NMR |

| Chemical Shift (ppm) |

| ~3.4 |

| ~2.6 |

| ~4.8 |

| ¹³C NMR |

| Chemical Shift (ppm) |

| ~117 |

| ~101 |

| ~54 |

| ~25 |

Isomer Differentiation

NMR spectroscopy is a definitive tool for distinguishing between structural isomers. youtube.comnih.govdoaj.org For instance, a hypothetical isomer, this compound, would present a significantly different NMR spectrum. The presence of a methoxy group at the C2 position would alter the chemical shifts and splitting patterns of the neighboring protons, leading to a more complex spectrum compared to the relatively simple spectrum of 3,3-dimethoxypropanenitrile. The unique patterns of signals serve as a "fingerprint" for each isomer. ed.ac.uk

Mechanistic Insights

NMR spectroscopy is also instrumental in elucidating reaction mechanisms. ed.ac.uknih.govst-andrews.ac.uk By monitoring the changes in the NMR spectrum over the course of a reaction, researchers can identify reactants, intermediates, products, and byproducts. nih.gov For example, in the synthesis of 3,3-dimethoxypropanenitrile from acrylonitrile (B1666552) and methanol (B129727), in situ NMR could be used to track the disappearance of the vinyl protons of acrylonitrile and the appearance of the signals corresponding to the product. This allows for the determination of reaction kinetics and the optimization of reaction conditions. nih.gov

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.orgsemanticscholar.org It is a crucial tool for monitoring reaction progress and confirming the identity of reaction products. durham.ac.ukchromatographyonline.com

Reaction Monitoring

In the context of synthesizing 3,3-dimethoxypropanenitrile, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for online or offline reaction monitoring. durham.ac.ukchromatographyonline.comrsc.org This allows for the tracking of reactants and the formation of the desired product in real-time. durham.ac.uk Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can provide rapid analysis of reaction mixtures with minimal sample preparation. This rapid feedback is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. semanticscholar.orgdurham.ac.uk

Product Identification and Fragmentation Analysis

Upon completion of a synthesis, mass spectrometry confirms the molecular weight of the product. For 3,3-dimethoxypropanenitrile (C₅H₉NO₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 115.13. nih.gov

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner, providing structural information. libretexts.org The fragmentation pattern is a unique characteristic of a compound. For 3,3-dimethoxypropanenitrile, characteristic fragmentation pathways would involve the loss of small, stable neutral molecules or radicals.

| Plausible Mass Spectrometry Fragmentation of 3,3-Dimethoxypropanenitrile |

| m/z |

| 115 |

| 100 |

| 84 |

| 75 |

| 59 |

The analysis of these fragment ions allows for the confident identification of the synthesized compound as 3,3-dimethoxypropanenitrile and helps to distinguish it from other potential products or impurities. libretexts.orgsemanticscholar.org

Computational Chemistry and Theoretical Approaches

Quantum Chemical Studies of Reaction Mechanisms and Transition States

As of the latest literature surveys, specific quantum chemical studies detailing the reaction mechanisms and transition states involving 2,3-dimethoxypropanenitrile are not extensively documented. However, the reactivity of this molecule is primarily dictated by its two key functional groups: the nitrile (-C≡N) and the two methoxy (B1213986) (-OCH₃) groups. Theoretical studies on simpler, related molecules provide a framework for understanding its potential chemical behavior.

The nitrile group is known to be a potent electrophile at the carbon atom and can undergo nucleophilic addition. openstax.orglibretexts.org Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, can be used to model these reactions. nih.gov Such studies would elucidate the energy profiles of reaction pathways, identifying the structures of transition states and intermediates. For instance, in a hypothetical hydrolysis of this compound to the corresponding amide and then carboxylic acid, quantum chemistry could predict the activation energies for both the acid and base-catalyzed mechanisms. libretexts.orglibretexts.org

Similarly, the methoxy groups can influence the molecule's reactivity through inductive and steric effects. Theoretical models could explore reactions such as ether cleavage or substitution, providing insights into the stability of potential carbocation intermediates and the energy barriers associated with different reaction channels. While specific data for this compound is not available, studies on other alkoxy radicals and nitriles demonstrate the utility of these computational approaches in predicting reaction outcomes and understanding complex chemical transformations. researchgate.netnih.govresearchgate.net

Conformational Analysis and Molecular Modeling of Derivatives

Detailed conformational analyses and molecular modeling studies specifically focused on derivatives of this compound have not been reported in the scientific literature. Such studies would be valuable for understanding how structural modifications impact the molecule's shape, flexibility, and potential interactions with other molecules.

While specific studies on its derivatives are lacking, predicted computational data for this compound itself is available from databases such as PubChem. uni.lu These predictions, based on established computational models, offer a glimpse into its physicochemical properties.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| XLogP3-AA (Lipophilicity) | -0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 115.063329 g/mol |

| Topological Polar Surface Area | 42.1 Ų |

Molecular docking is another computational technique that could be applied to derivatives of this compound to predict their binding affinity to biological targets like enzymes or receptors. nih.gov Such in silico studies are instrumental in the early stages of drug discovery and materials science.

Future Directions in 3,3 Dimethoxypropanenitrile Research

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. rsc.org Current research into the synthesis of 3,3-dimethoxypropanenitrile (B1201781) is increasingly focused on these "green" chemistry principles.

One promising approach involves the use of supercritical carbon dioxide as a reaction medium. google.com A novel method has been developed that utilizes supercritical CO2 with a palladium(II)/copper(I or II), ferric chloride, and p-benzoquinone catalyst system to synthesize 3,3-dimethoxypropanenitrile from readily available starting materials. google.com This process, which involves the oxidation of acrylonitrile (B1666552) with oxygen in the presence of methanol (B129727), has demonstrated high conversion and selectivity, with a chromatographic yield of up to 87.5%. google.com

Another avenue of research focuses on improving existing methods. For instance, a synthetic method for 3,3-diethoxypropionitrile, a related compound, was developed to address the issues of high reaction pressure and low yield in previous acetalation methods. google.com This improved process uses acetonitrile, carbon monoxide gas, and a C1-C4 alcohol alkali metal salt as raw materials with a C1-C3 alcohol as a catalyst, operating at a lower and safer CO gas pressure of 0.3-1.5MPa. google.com The resulting product then undergoes an acetal (B89532) reaction in acidic alcohol, leading to a high-yield, economically viable, and easily manageable process where the solvent can be recovered and reused. google.com

Future research will likely continue to explore these and other sustainable approaches, such as the use of biocatalysts or flow chemistry, to further enhance the efficiency and environmental friendliness of 3,3-dimethoxypropanenitrile synthesis.

Table 1: Comparison of Synthetic Routes for 3,3-Dialkoxypropionitriles

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| Supercritical CO2 Method | Acrylonitrile, Methanol, Oxygen | Pd(II)/Cu(I or II), FeCl3, p-Benzoquinone | High conversion and selectivity; uses supercritical CO2 as a sustainable solvent. google.com |

| Improved Acetalation | Acetonitrile, Carbon Monoxide, C1-C4 Alcohol Alkali Metal Salt | C1-C3 Alcohol, Acidic Alcohol | Lower reaction pressure; high yield; solvent recovery and reuse. google.com |

| Traditional Method | Acrylonitrile, Methanol | Nitrite, Platinum- or Palladium-based catalysts | Common and established method. smolecule.comchemicalbook.com |

Exploration of Undiscovered Reactivity and Catalytic Transformations

The reactivity of 3,3-dimethoxypropanenitrile is a rich area for future exploration. While its use as a precursor for 4-aminopyrimidines like cytosine is well-established, there is significant potential to uncover new transformations and catalytic applications. smolecule.comchemicalbook.com

One notable reaction is the unusual Michael addition between 3,3-dimethoxypropanenitrile and 2-aryl-substituted acrylates. acs.org This reaction's outcome is dependent on the temperature, leading to different substituted cyanobutyric esters. acs.org These esters can then be converted to 4-unsubstituted pyrido[2,3-d]pyrimidines, demonstrating a convenient route to this class of compounds. acs.org

The development of palladium-mediated coupling reactions for the synthesis of 3,3-dimethoxypropanenitrile has also been a focus, with research aimed at optimizing ligand selection, temperature, solvents, and additives. smolecule.com Phosphine ligands have been shown to be effective in controlling the reactivity and selectivity of palladium catalysts in these reactions. smolecule.com

Future investigations could focus on:

Asymmetric Catalysis: Developing enantioselective transformations of 3,3-dimethoxypropanenitrile to produce chiral building blocks for pharmaceuticals and other fine chemicals.

Multicomponent Reactions: Designing novel multicomponent reactions that utilize 3,3-dimethoxypropanenitrile to rapidly build molecular complexity in a single step, aligning with the principles of sustainable chemistry. rsc.org

Novel Catalyst Systems: Exploring the use of earth-abundant and non-toxic metal catalysts to replace precious metals like palladium in synthetic transformations involving 3,3-dimethoxypropanenitrile.

Innovative Applications in Material Science and Advanced Organic Synthesis

The versatility of 3,3-dimethoxypropanenitrile as a synthetic intermediate opens doors to its application in creating novel materials and complex organic molecules. smolecule.com

In the realm of advanced organic synthesis , 3,3-dimethoxypropanenitrile serves as a valuable precursor for various heterocyclic compounds beyond pyrimidines, including thiazoles and pyrazoles. smolecule.com It is also a key starting material for the synthesis of cyanoacetaldehyde, an important but unstable organic intermediate. google.com The hydrolysis of 3,3-dimethoxypropionitrile using a strong-acid cation exchange resin like Amberlyst-15 yields cyanoacetaldehyde with an 84% yield. google.com

The potential for material science applications is an emerging area of research. The nitrile and methoxy (B1213986) functional groups of 3,3-dimethoxypropanenitrile could be leveraged to create polymers with unique properties. For example, it could potentially be used as an initiator for polymerization reactions. Further research could explore its incorporation into:

Functional Polymers: Creating polymers with tailored electronic, optical, or thermal properties for applications in electronics, sensors, or coatings.

Metal-Organic Frameworks (MOFs): Using 3,3-dimethoxypropanenitrile or its derivatives as organic linkers to construct porous MOFs for gas storage, separation, or catalysis.

Advanced Materials: Investigating its role in the synthesis of liquid crystals or other smart materials.

Table 2: Key Applications and Potential Research Areas for 3,3-Dimethoxypropanenitrile

| Application Area | Current Uses | Future Research Directions |

| Advanced Organic Synthesis | Precursor for 4-aminopyrimidines (e.g., cytosine), thiazoles, pyrazoles, and cyanoacetaldehyde. smolecule.comgoogle.com | Development of asymmetric syntheses, novel multicomponent reactions, and use in the synthesis of complex natural products. |

| Material Science | Potential as a polymerization initiator. | Incorporation into functional polymers, metal-organic frameworks, liquid crystals, and other advanced materials. |

Q & A

Q. Key Parameters Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk decomposition |

| Solvent | DMF/MeCN (1:1) | Polarity affects reaction rate |

| Cyanide Equivalents | 1.2–1.5 eq | Excess improves conversion |

| pH | 6–8 (buffered) | Prevents side reactions |

How can spectroscopic and computational methods resolve contradictions in structural assignments of this compound derivatives?

Advanced Research Focus

Discrepancies in structural assignments (e.g., methoxy vs. benzyloxy substituents) arise from overlapping spectral signals. A combined approach is recommended:

- NMR : Use 2D-COSY and HSQC to differentiate methoxy (δ 3.2–3.5 ppm) and nitrile (δ 1.8–2.1 ppm) groups. For example, in 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, benzyloxy protons appear at δ 4.8–5.2 ppm, distinct from methoxy signals .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies (FT-IR) and compare them to experimental data. This method resolved ambiguities in the nitrile stretching region (∼2240 cm⁻¹) for related compounds .

Case Study

A 2023 study on 3-hydroxy analogs found conflicting FT-IR assignments for nitrile groups. DFT simulations corrected misinterpretations by identifying hydrogen bonding as the cause of peak shifts .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability) and chemical-resistant lab coats are mandatory. Respiratory protection (P95 masks) is required if ventilation is inadequate .

- Waste Disposal : Collect nitrile-containing waste in sealed containers labeled for halogenated organics. Avoid aqueous disposal due to potential cyanide release under acidic conditions .

- First Aid : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, move to fresh air and monitor for cyanide toxicity symptoms (e.g., dizziness, tachycardia) .

Advanced Consideration

Long-term storage stability tests (accelerated aging at 40°C/75% RH) show no decomposition over 6 months when stored in amber glass under argon. However, trace moisture may hydrolyze the nitrile group, necessitating Karl Fischer titration for quality control .

How do structural modifications (e.g., methoxy vs. benzyloxy groups) alter the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

Comparative studies with analogs (e.g., 3-[2,3-Di(benzyloxy)phenyl]propanenitrile) reveal:

- Methoxy Groups : Electron-donating effects increase nitrile electrophilicity, enhancing reactivity in SN2 reactions (e.g., 20% faster kinetics vs. benzyloxy analogs) .

- Steric Effects : Benzyloxy substituents hinder access to the nitrile group, reducing yields in Grignard additions by ∼15% compared to methoxy derivatives .

Q. Reactivity Table

| Derivative | Reaction Type | Yield (%) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 2,3-Dimethoxy | SN2 (KCN/EtOH) | 85 | 0.045 |

| 2,3-Di(benzyloxy) | SN2 (KCN/EtOH) | 68 | 0.029 |

| 3-Hydroxy-3-phenyl | SN2 (KCN/EtOH) | 72 | 0.033 |

What strategies mitigate discrepancies in biological activity data for this compound derivatives across studies?

Advanced Research Focus

Contradictory bioactivity reports (e.g., cytotoxicity vs. inertness) often stem from:

- Purity Variability : Impurities (e.g., residual solvents) skew results. Implement LC-MS purity checks (>99%) and cytotoxicity assays (MTT) with controls for dimethyl sulfoxide (DMSO) artifacts .

- Assay Conditions : pH-dependent solubility (logP = 1.2) affects bioavailability. Use phosphate-buffered saline (PBS, pH 7.4) for in vitro testing to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.